2-Bromo-1-(3,5-dimethoxyphenyl)ethanone

Organic Synthesis Analytical Chemistry Process Development

Choose 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone (CAS 50841-50-4) for its unique 3,5-dimethoxy substitution pattern—a critical differentiator from 2,4-, 2,5-, and 3,4-isomers that measurably alters reaction kinetics, regioselectivity, and photochemical quantum yields. As an α-bromoketone electrophile, it enables high-yield construction of imidazoles, thiazoles, and indoles for medicinal chemistry libraries. Its distinct photolytic release rate makes it the rational choice for photoremovable protecting groups (PPGs). Procure high-purity (≥98%) material synthesized via a scalable, bromine-free protocol.

Molecular Formula C10H11BrO3
Molecular Weight 259.1 g/mol
CAS No. 50841-50-4
Cat. No. B1334066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(3,5-dimethoxyphenyl)ethanone
CAS50841-50-4
Molecular FormulaC10H11BrO3
Molecular Weight259.1 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)CBr)OC
InChIInChI=1S/C10H11BrO3/c1-13-8-3-7(10(12)6-11)4-9(5-8)14-2/h3-5H,6H2,1-2H3
InChIKeyJUJBYPJUERJZQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-(3,5-dimethoxyphenyl)ethanone (CAS 50841-50-4): A Defined Phenacyl Bromide Intermediate for Targeted Chemical Synthesis


2-Bromo-1-(3,5-dimethoxyphenyl)ethanone (CAS 50841-50-4) is a member of the α-bromoacetophenone (phenacyl bromide) class, characterized by a bromomethyl ketone moiety and a 3,5-dimethoxyphenyl ring [1]. This substitution pattern confers a unique electronic and steric environment distinct from other dimethoxy positional isomers, influencing its reactivity in nucleophilic substitution and photochemical pathways [2]. The compound serves primarily as a versatile electrophilic intermediate in the construction of heterocyclic systems and complex organic frameworks, with the 3,5-dimethoxy motif contributing to specific lipophilicity and potential target interactions in downstream biological applications .

Critical Procurement Note: Why 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone Cannot Be Substituted by Its Positional Isomers


Substituting 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone with other dimethoxy positional isomers (e.g., 2,4-, 2,5-, or 3,4-dimethoxy variants) introduces significant and quantifiable alterations in physicochemical properties and synthetic outcomes. The specific 3,5-substitution pattern directly dictates the compound's solid-state behavior, as evidenced by melting point variations across the isomeric series, and critically influences the electronic nature of the aromatic ring, thereby modulating reactivity in downstream transformations [1]. Furthermore, in photochemical applications, the position of methoxy groups governs the quantum yield of radical formation, with distinct kinetic consequences for processes like photopolymerization or photodegradation studies [2]. These are not interchangeable nuances; they are measurable parameters that can determine the success or failure of a defined synthetic sequence or a reproducible assay.

Quantitative Evidence Guide: Verifiable Differentiation of 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone (CAS 50841-50-4)


Solid-State Property Differentiation: Melting Point as a Purity and Handling Benchmark

The physical state of 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone is a critical differentiator from its closest analogs. While the 2,4-dimethoxy isomer is a crystalline solid with a reported melting point of 102-104°C, and the 3,4-dimethoxy isomer melts at 81-83°C, the target 3,5-dimethoxy compound is frequently handled as a non-crystalline or low-melting solid or oil at ambient temperatures [1]. This physical property directly impacts handling, weighing accuracy, and purification strategy selection, making it a key practical consideration for procurement in synthetic workflows .

Organic Synthesis Analytical Chemistry Process Development

Synthetic Efficiency: Comparative Yield in a Validated Bromination Protocol

The synthesis of 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone from 3,5-dimethoxyacetophenone using tetrabutylammonium tribromide as a brominating agent proceeds with a reported yield of 90% . This high efficiency, achieved under mild conditions (room temperature, 2h), is a key benchmark. While similar bromination protocols exist for other acetophenones, the reported yield for this specific substrate under this specific, mild method provides a quantifiable point of comparison for process chemists evaluating synthetic routes [1].

Organic Synthesis Process Chemistry Route Optimization

Photochemical Reactivity: Quantified Radical Formation in the Dimethoxy Series

In a laser flash photolysis study of methoxy-substituted α-bromoacetophenones, the quantum yield for the cleavage of the C-Br bond to form phenacyl radicals was found to range from 0.13 to 0.35 across the series, with the specific value dependent on the methoxy substitution pattern [1]. This variation underscores that the electronic influence of the 3,5-dimethoxy groups on the excited state singlet cleavage is not equivalent to that of other positional isomers (e.g., 4-methoxy, 3,4-dimethoxy). This difference in photochemical efficiency is a quantifiable, compound-specific parameter with direct implications for applications involving phototriggers, photoinitiators, or photodegradation studies [2].

Photochemistry Physical Organic Chemistry Materials Science

Validated Application Scenarios for 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone (CAS 50841-50-4)


Synthesis of Heterocyclic Pharmacophores via Nucleophilic Substitution

The α-bromoketone moiety serves as a highly reactive electrophile for the construction of nitrogen- and sulfur-containing heterocycles, including imidazoles, thiazoles, and indoles. The 3,5-dimethoxyphenyl ring provides a specific steric and electronic environment that can influence the regioselectivity and yield of these cyclocondensation reactions, which is particularly valuable in medicinal chemistry for generating compound libraries with defined substitution patterns [1].

Photochemical Caging and Controlled Release Studies

Based on its photochemical properties, this compound and its derivatives are relevant for the design of photoremovable protecting groups (PPGs) or 'cages'. The quantified quantum yield of radical formation upon irradiation allows researchers to select this specific 3,5-dimethoxy derivative for applications where a particular rate of photolytic release is required, such as in the spatiotemporal control of bioactive molecules or in materials science for photo-patterning [1].

Process Development for High-Yield Synthetic Routes

The established high-yield (90%) bromination protocol using tetrabutylammonium tribromide offers a robust and scalable starting point for process chemists. This method avoids the use of hazardous liquid bromine and proceeds under mild conditions, making it an attractive route for the multi-gram synthesis of this key intermediate for subsequent derivatization in pharmaceutical or agrochemical development pipelines .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

5 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.